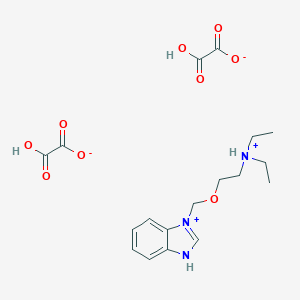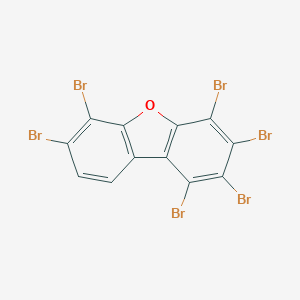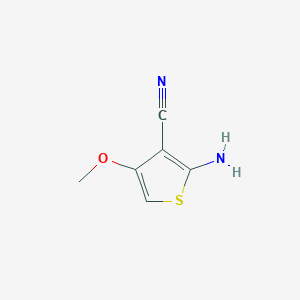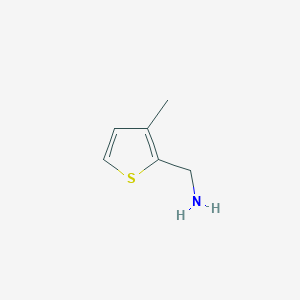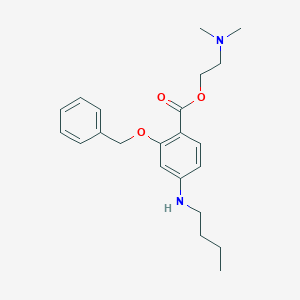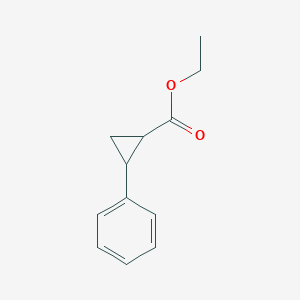
2-苯基环丙烷羧酸乙酯
概述
描述
Ethyl 2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C12H14O2. It is a colorless liquid commonly used as an intermediate in organic synthesis. The compound is characterized by a cyclopropane ring substituted with a phenyl group and an ethyl ester group, making it a versatile building block in various chemical reactions .
科学研究应用
Ethyl 2-phenylcyclopropanecarboxylate has several applications in scientific research:
作用机制
Mode of Action
Ethyl 2-phenylcyclopropanecarboxylate is involved in the Ru(salen)-mediated cyclopropanation reaction of styrene with ethyl diazoacetate (EDA). The reaction mechanism involves the formation of carbene species and a cyclopropanation step . The C−H group of the catalyst plays a key role in enantioselectivity .
Biochemical Pathways
It is involved in the cyclopropanation reaction, which is a common method for synthesizing cyclopropanes . Cyclopropanes are found in many natural products and bioactive compounds .
Result of Action
It is known that cyclopropane-containing compounds can undergo a wide array of synthetically useful transformations, making them versatile building blocks in organic synthesis .
生化分析
Biochemical Properties
Cyclopropanation reactions, which involve the formation of a cyclopropane ring as seen in Ethyl 2-phenylcyclopropanecarboxylate, are known to be catalyzed by certain enzymes
Molecular Mechanism
It is known that cyclopropanation reactions can be mediated by certain enzymes , suggesting that Ethyl 2-phenylcyclopropanecarboxylate may interact with these enzymes at the molecular level
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-phenylcyclopropanecarboxylate can be synthesized through the cyclopropanation of styrene with ethyl diazoacetate. The reaction typically involves the use of a transition metal catalyst, such as dirhodium(II) complexes, which facilitate the formation of the cyclopropane ring . The reaction conditions often include refluxing in xylene and the gradual addition of reactants to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the synthesis of ethyl 2-phenylcyclopropanecarboxylate follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and higher efficiency. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: Ethyl 2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: 2-phenylcyclopropanecarboxylic acid.
Reduction: 2-phenylcyclopropanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
相似化合物的比较
Ethyl 2-phenylcyclopropanecarboxylate can be compared with other cyclopropane derivatives:
Ethyl cyclopropanecarboxylate: Lacks the phenyl group, making it less versatile in aromatic substitution reactions.
2-phenylcyclopropanecarboxylic acid: The acid form of the compound, which is more reactive in certain chemical reactions.
Methyl 2-phenylcyclopropanecarboxylate: Similar structure but with a methyl ester group, affecting its reactivity and solubility.
The uniqueness of ethyl 2-phenylcyclopropanecarboxylate lies in its combination of the cyclopropane ring and phenyl group, providing a balance of reactivity and stability that is valuable in synthetic chemistry .
属性
IUPAC Name |
ethyl 2-phenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUIJLJERBBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914228 | |
| Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-71-2 | |
| Record name | 97-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
